

Solubility of 4-(Piperidine-1-sulfonyl)-benzoic acid in different solvents

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Compound of Interest

Compound Name: 4-(Piperidine-1-sulfonyl)-benzoic acid

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An In-depth Technical Guide to the Solubility of **4-(Piperidine-1-sulfonyl)-benzoic acid**

Authored by: A Senior Application Scientist Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent system dictates its bioavailability, influences its formulation strategy, and ultimately impacts its therapeutic efficacy and safety.[\[1\]](#) [\[2\]](#) For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational drug design and a critical determinant of a program's success. This guide provides an in-depth technical examination of the solubility of **4-(Piperidine-1-sulfonyl)-benzoic acid**, a compound of interest due to its structural motifs commonly found in medicinal chemistry.

Compound Overview: **4-(Piperidine-1-sulfonyl)-benzoic acid**

4-(Piperidine-1-sulfonyl)-benzoic acid (CAS No: 10252-83-2) is a molecule that integrates three key functional groups: a benzoic acid moiety, a sulfonamide linker, and a piperidine ring.

[3][4] This unique combination of an acidic group (carboxylic acid), a polar but weakly acidic sulfonamide, and a non-polar aliphatic ring gives it a complex physicochemical profile that directly governs its solubility behavior. Its structural analogues are explored in various therapeutic areas, making the study of this specific compound a valuable model for understanding a broader class of molecules.[5][6]

Physicochemical Properties

A molecule's inherent properties are the primary determinants of its solubility. The interplay between these characteristics and the properties of the solvent dictates the extent of dissolution.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ NO ₄ S	PubChem[3]
Molecular Weight	269.32 g/mol	PubChem[3]
XLogP3-AA (LogP)	1.5	PubChem (Computed)
Hydrogen Bond Donors	1 (from COOH)	PubChem (Computed)
Hydrogen Bond Acceptors	5 (from O=S=O, C=O, OH)	PubChem (Computed)
pKa (Predicted)	~3.5-4.5 (Carboxylic Acid)	Inferred from Benzoic Acid

Note: Experimental pKa and LogP values are not readily available in public literature; computed values and inferences from parent structures provide a working estimate.

The molecule possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the sulfonyl and carbonyl oxygens). This duality suggests that its interactions with solvents will be nuanced. The LogP value of 1.5 indicates a moderate lipophilicity, suggesting that it will not be exclusively soluble in either highly polar or highly non-polar solvents, but rather will require a balance of solvent properties for optimal dissolution.

The Science of Solubility: A Theoretical Framework

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[7] This process is governed by

the principle of "like dissolves like," which, in thermodynamic terms, relates to the Gibbs free energy of dissolution. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

For **4-(Piperidine-1-sulfonyl)-benzoic acid**, key interactions include:

- Hydrogen Bonding: The carboxylic acid group can donate a hydrogen bond, while the sulfonyl and carbonyl oxygens can accept hydrogen bonds. Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to interact favorably.
- Dipole-Dipole Interactions: The polar sulfonamide and carbonyl groups create significant dipole moments, favoring interactions with polar solvents (e.g., DMSO, DMF).
- Van der Waals Forces: The non-polar piperidine ring and benzene ring will interact via weaker van der Waals forces, allowing for some solubility in less polar solvents.

The Critical Influence of pH

The presence of the carboxylic acid group makes the solubility of **4-(Piperidine-1-sulfonyl)-benzoic acid** highly dependent on pH.^{[8][9]} The carboxylic acid is a weak acid and will exist in equilibrium between its protonated (neutral) form (R-COOH) and its deprotonated (anionic) form (R-COO⁻).



According to Le Châtelier's principle:

- In acidic solutions (low pH): The high concentration of H⁺ ions shifts the equilibrium to the left, favoring the neutral, protonated form. This form is significantly less polar and thus has low aqueous solubility.^{[10][11]}
- In basic solutions (high pH): The presence of a base (e.g., OH⁻) neutralizes H⁺, shifting the equilibrium to the right. This favors the formation of the carboxylate salt (anion), which is an ion and therefore highly soluble in aqueous media.^{[11][12]}

This pH-dependent behavior is a critical consideration in drug formulation, dissolution testing, and predicting absorption in the gastrointestinal tract. Generally, for compounds with a basic anion, solubility increases as the pH of the solution decreases.[\[12\]](#)

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining equilibrium (thermodynamic) solubility is the shake-flask method.[\[13\]](#)[\[14\]](#) It is a robust and reliable technique that measures the saturation concentration of a compound in a given solvent after a sufficient equilibration period.

Step-by-Step Protocol

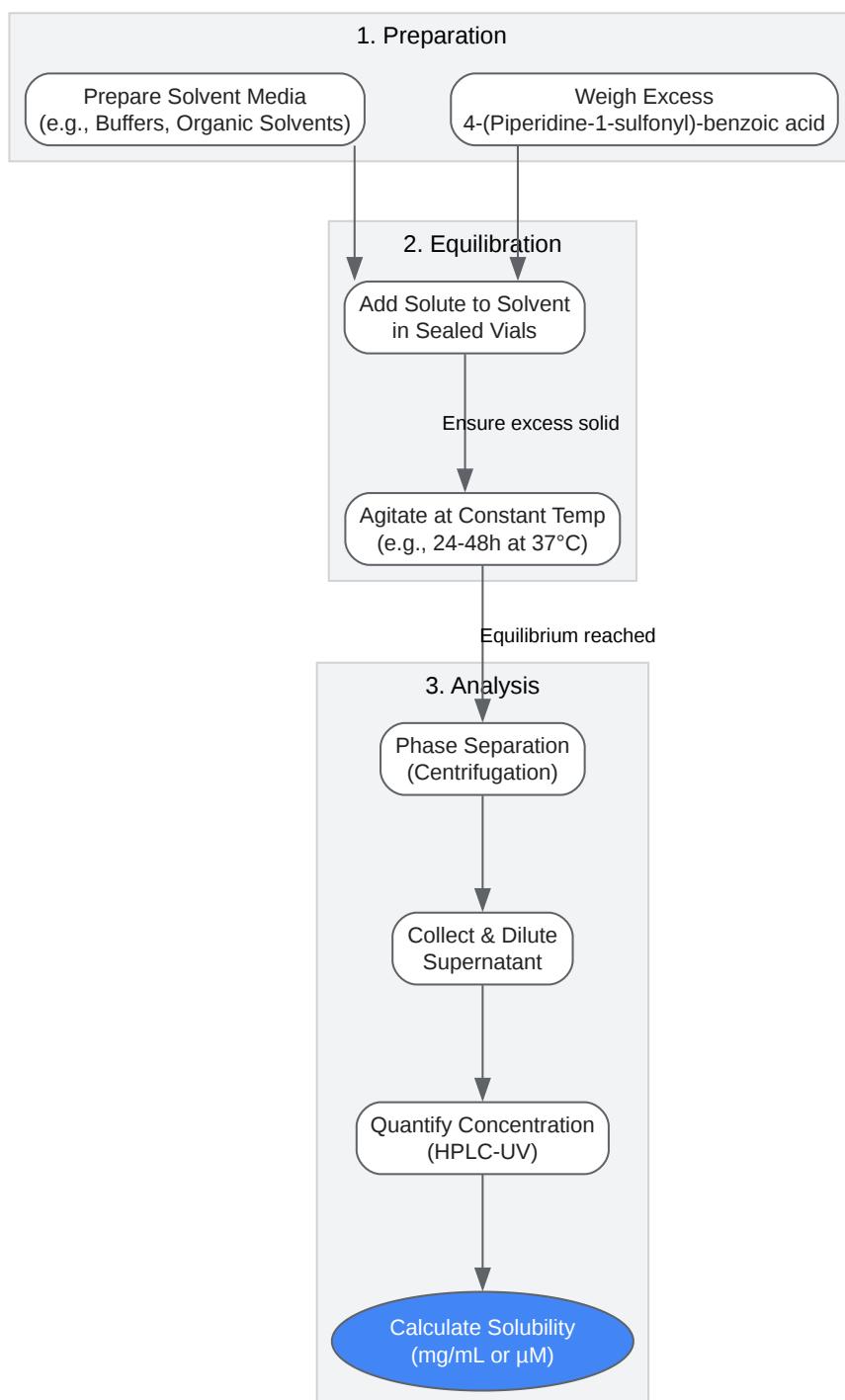
- Preparation of Solvent Media: Prepare the desired solvents (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, ethanol, acetonitrile). Ensure all media are degassed to prevent bubble formation.
- Addition of Excess Solute: Add an excess amount of solid **4-(Piperidine-1-sulfonyl)-benzoic acid** to a series of clear glass vials. "Excess" is critical and means adding enough compound so that undissolved solid remains visible at the end of the experiment.[\[7\]](#)
- Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to a constant temperature (typically 25°C or 37°C). Agitate the vials at a consistent speed (e.g., 100 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[\[15\]](#)
- Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment to let the excess solid settle. To ensure a clear supernatant free of undissolved particles, centrifuge the samples at high speed.
- Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform a precise dilution with an appropriate mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with

UV detection (HPLC-UV).

- Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination process.

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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Expected Solubility Profile

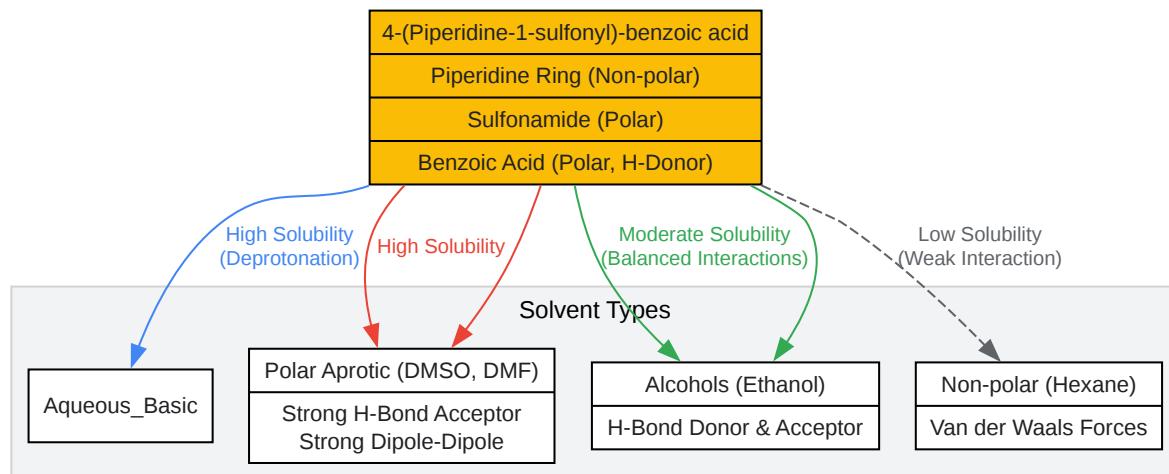
While specific experimental data for **4-(Piperidine-1-sulfonyl)-benzoic acid** is not widely published, a qualitative solubility profile can be expertly inferred from its structure and the properties of related sulfonamides and benzoic acids.[\[16\]](#)[\[17\]](#)

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Polar Protic	Water (neutral), Ethanol, Methanol	Low (in neutral water), Moderate (in alcohols)	In neutral water, the non-polar rings and low dissociation of the acid limit solubility. Alcohols can solvate both polar and non-polar parts.
Aqueous Buffers	pH < 3 (Acidic)	Very Low	The carboxylic acid is fully protonated (R-COOH), minimizing polarity and aqueous solubility.
Aqueous Buffers	pH > 7 (Basic)	High	The carboxylic acid is deprotonated to its highly polar carboxylate salt form (R-COO ⁻), which is readily solvated by water. [18]
Polar Aprotic	DMSO, DMF, Acetonitrile	High to Very High	These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the polar sulfonamide and carboxylic acid groups.
Less Polar	Dichloromethane (DCM), Tetrahydrofuran (THF)	Moderate	These solvents offer a balance, capable of interacting with the polar groups via dipole interactions and

Non-polar	Toluene, Hexane, Heptane	Very Low to Insoluble	the non-polar rings via van der Waals forces.
			The high polarity of the sulfonamide and carboxylic acid groups cannot be overcome by the weak van der Waals interactions offered by these solvents.

Visualizing Solute-Solvent Interactions

The solubility of the compound is a result of a complex interplay of intermolecular forces between the solute and various types of solvent molecules.



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Caption: Key intermolecular forces driving solubility in different solvent classes.

Conclusion and Implications for Researchers

The solubility of **4-(Piperidine-1-sulfonyl)-benzoic acid** is a multifaceted characteristic dictated by its tripartite structure. Key takeaways for scientific professionals are:

- pH is the Dominant Factor: For all aqueous applications, pH is the most critical variable. The compound will exhibit low solubility under acidic conditions and high solubility under neutral to basic conditions. This is paramount for designing oral dosage forms, as solubility will vary dramatically between the stomach (acidic) and the intestine (neutral to basic).
- Polar Aprotic Solvents are Ideal for Stock Solutions: For in-vitro screening and analytical standard preparation, polar aprotic solvents like DMSO or DMF are the solvents of choice, as they are predicted to provide the highest solubility.
- Predictive Power of Structure: By understanding the contributions of the individual functional groups—the non-polar piperidine, the polar sulfonamide, and the ionizable benzoic acid—researchers can make informed decisions about solvent selection for synthesis, purification, formulation, and analysis, even in the absence of extensive published data.

This guide provides a robust framework for understanding and experimentally determining the solubility of **4-(Piperidine-1-sulfonyl)-benzoic acid**. The principles and protocols outlined herein are broadly applicable to a wide range of ionizable drug candidates, serving as a practical tool for advancing pharmaceutical research and development.

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